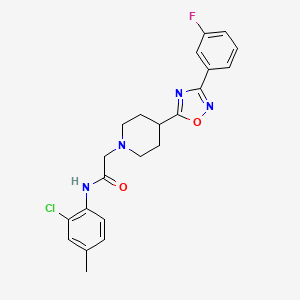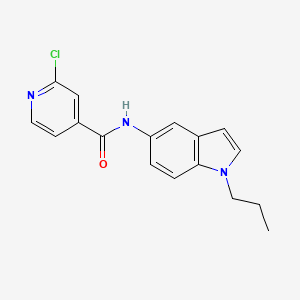
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide is a complex organic compound featuring a pyrimidine ring, a piperidine ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Sulfonylation: The sulfonyl group is added through sulfonyl chloride intermediates under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the pyrimidine derivative, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential in modulating various biological pathways, making it a candidate for drug development. It can interact with enzymes and receptors, influencing cellular processes.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
- N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylphenyl)acetamide
- N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide exhibits unique properties due to the specific positioning of its functional groups. This can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-[4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-13-10-17(23-16(4)25)7-8-19(13)29(26,27)24-9-5-6-18(12-24)28-20-21-14(2)11-15(3)22-20/h7-8,10-11,18H,5-6,9,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLJNYAXFGIAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide](/img/structure/B2877889.png)




![1-methyl-2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole](/img/structure/B2877897.png)

![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2877900.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone](/img/structure/B2877901.png)
![N-(butan-2-yl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877906.png)


![N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2877911.png)
